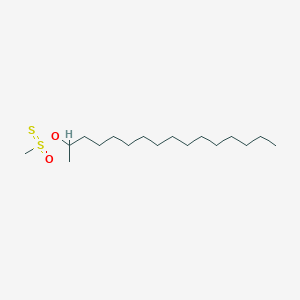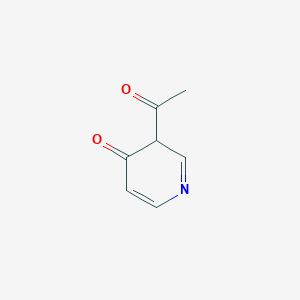
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanon: ist ein synthetisches Cannabinoid, das oft unter seinem gebräuchlichen Namen XLR-11 bekannt ist. Diese Verbindung gehört zu einer Klasse von synthetischen Cannabinoiden, die die Wirkungen von Δ9-Tetrahydrocannabinol (THC), dem aktiven Bestandteil in Cannabis, nachahmen. XLR-11 ist bekannt für seine starken psychoaktiven Wirkungen und wurde weit verbreitet in Kräutermischungen zum Rauchen verwendet, die als "legale Rauschmittel" vermarktet werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von XLR-11 beinhaltet die Reaktion von 1-(5-Fluoropentyl)-1H-indol-3-carbonsäure mit 2,2,3,3-Tetramethylcyclopropancarbonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen statt .
Industrielle Produktionsmethoden: Die industrielle Produktion von XLR-11 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of XLR-11 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of XLR-11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: XLR-11 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: XLR-11 kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können XLR-11 in seine entsprechenden Alkoholabkömmlinge umwandeln.
Substitution: Halogenierung und andere Substitutionsreaktionen können die Fluoropentylkette modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, reduzierte und halogenierte Derivate von XLR-11 .
Wissenschaftliche Forschungsanwendungen
XLR-11 wurde ausgiebig auf seine Auswirkungen auf das Endocannabinoid-System untersucht. Es wird als Forschungsinstrument verwendet, um die pharmakologischen Eigenschaften von synthetischen Cannabinoiden und ihre Interaktionen mit den Cannabinoid-Rezeptoren CB1 und CB2 zu untersuchen. Darüber hinaus wird XLR-11 in der forensischen Toxikologie verwendet, um analytische Methoden zur Detektion von synthetischen Cannabinoiden in biologischen Proben zu entwickeln .
Wirkmechanismus
XLR-11 entfaltet seine Wirkungen durch Bindung an die Cannabinoid-Rezeptoren CB1 und CB2, die Teil des Endocannabinoid-Systems sind. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, die zur Modulation der Neurotransmitterfreisetzung führen. Die psychoaktiven Wirkungen von XLR-11 werden hauptsächlich durch den CB1-Rezeptor vermittelt, der im zentralen Nervensystem reichlich vorhanden ist .
Wirkmechanismus
XLR-11 exerts its effects by binding to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The psychoactive effects of XLR-11 are primarily mediated through the CB1 receptor, which is abundant in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
UR-144: Ähnlich in der Struktur, aber ohne das Fluoratom an der Pentylkette.
AM-2201: Enthält einen anderen Substituenten am Indolring.
JWH-018: Ein weiteres synthetisches Cannabinoid mit einer anderen chemischen Struktur.
Einzigartigkeit: XLR-11 ist einzigartig aufgrund seiner fluorierten Pentylkette, die seine Bindungsaffinität zu Cannabinoid-Rezeptoren erhöht und seine Potenz im Vergleich zu anderen synthetischen Cannabinoiden steigert .
Eigenschaften
Molekularformel |
C22H30FNO |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
[1-(5-fluoropentyl)-2-methylindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C22H30FNO/c1-15-18(19(25)20-21(2,3)22(20,4)5)16-11-7-8-12-17(16)24(15)14-10-6-9-13-23/h7-8,11-12,20H,6,9-10,13-14H2,1-5H3 |
InChI-Schlüssel |
SVBIXYNVVDXJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CCCCCF)C(=O)C3C(C3(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)

![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)


![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)

![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
